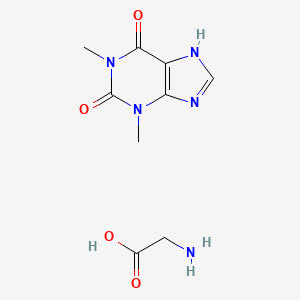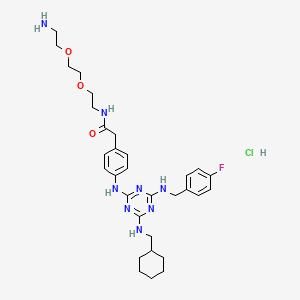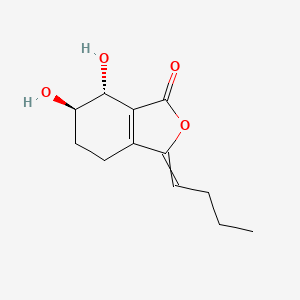
Theophylline Glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline Glycinate is a compound formed by the combination of theophylline and glycine. Theophylline is a methylxanthine derivative commonly used to manage symptoms of asthma, chronic obstructive pulmonary disease, and other lung conditions caused by reversible airflow obstruction . Glycine is a simple amino acid that serves as a building block for proteins. The combination of these two compounds results in this compound, which aims to enhance the solubility and bioavailability of theophylline while reducing its gastric irritation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Theophylline Glycinate can be synthesized by reacting theophylline with glycine in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving theophylline in a sodium hydroxide solution, followed by the addition of glycine. The mixture is then heated gently to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. Theophylline and glycine are mixed in equimolar proportions with sodium hydroxide in a controlled environment. The reaction mixture is then heated and stirred continuously to ensure complete reaction. The resulting product is filtered, dried, and packaged for use .
Analyse Chemischer Reaktionen
Types of Reactions: Theophylline Glycinate undergoes various chemical reactions, including:
Hydration: Theophylline can transform from its anhydrous form to a monohydrate form when exposed to moisture.
Oxidation: Theophylline can be oxidized to form various metabolites, including 1,3-dimethyluric acid.
Common Reagents and Conditions:
Hydration: Water or humid conditions.
Oxidation: Oxygen or oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Hydration: Theophylline monohydrate.
Oxidation: 1,3-dimethyluric acid and other metabolites.
Wissenschaftliche Forschungsanwendungen
Theophylline Glycinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydration reactions and pseudo-polymorphism.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Wirkmechanismus
Theophylline Glycinate exerts its effects primarily through the actions of theophylline. Theophylline acts as a phosphodiesterase inhibitor, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. This leads to the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens . Additionally, theophylline blocks adenosine receptors and activates histone deacetylase, contributing to its anti-inflammatory and bronchodilator effects .
Vergleich Mit ähnlichen Verbindungen
- Caffeine
- Theobromine
- Aminophylline (a combination of theophylline and ethylenediamine)
Eigenschaften
Molekularformel |
C9H13N5O4 |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C2H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5) |
InChI-Schlüssel |
HXSKWEQQPCKYIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10R,15S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783841.png)

![3-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B10783871.png)

![(1R,15S,16S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783881.png)
![(2R,3R,6S)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride](/img/structure/B10783885.png)
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783889.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783902.png)

![[(1S,2R,3R,4R,5R,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783920.png)
![(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783928.png)
![[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783939.png)

![(1S,5R,8R,10S,11R,14S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B10783947.png)
